molecular formula C23H15FN4S B2602432 (2E)-N-(4-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477191-08-5

(2E)-N-(4-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2602432
CAS RN: 477191-08-5
M. Wt: 398.46
InChI Key: CKDDFIAIMIARSL-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as AG-014699 or rucaparib, is a promising cancer drug that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a novel class of drugs that have gained significant attention in recent years due to their potential to treat various types of cancer.

Scientific Research Applications

Fluorinated Benzothiazoles and Cyanine Dyes

Heterocyclic Compounds Synthesis

The synthesis of heteroarene-fused benzodiazepines, incorporating elements like thiazole and fluoroaniline, highlights the versatility of these compounds in creating pharmacologically active heterocycles. Such synthetic pathways often involve intramolecular cyclization and have applications in medicinal chemistry for the development of new therapeutic agents (Chakrabarti et al., 1978).

Fluorophore Enhancement for Bioconjugation

In the realm of bioimaging, modifications to cyanine dyes have been explored to improve photostability and photon budget, crucial for enhancing the quality of imaging in biological research. This includes the development of bioconjugation strategies that increase emitted photons, thereby improving imaging techniques like single-molecule FRET measurements and STED nanoscopy (Zhang et al., 2023).

Antitumor and Antibacterial Properties

Compounds derived from fluorinated benzothiazoles have shown potent antitumor properties in vitro, indicating their potential in cancer therapy. The specificity and potency of these compounds against certain cancer cell lines underscore the importance of structural modifications for therapeutic efficacy (Hutchinson et al., 2001). Similarly, chalcones, pyrazolines, and pyrimidinethiones synthesized from related structures exhibit antibacterial activity, highlighting their potential in addressing microbial resistance (Solankee & Patel, 2004).

Photophysical and Sensing Applications

Photostability and Fluorescence in Cyanine-Styryl Dyes

The development of cyanine and cyanine-styryl dyes for DNA staining presents advancements in fluorophores that offer bright and photostable properties suitable for molecular imaging. Such dyes are designed to enhance photostability and fluorescence intensity, making them valuable tools in the visualization of nucleic acids within living cells (Bohländer & Wagenknecht, 2015).

Solvatofluorochromism and Solid-State Emission

A tetrabenzofluorene derivative displaying remarkable solvatofluorochromism and solid-state light emission, along with its application as a turn-on fluorescent sensor for cyanide ions, showcases the potential of such compounds in environmental monitoring and chemical sensing (Kimura et al., 2017).

properties

IUPAC Name

(2E)-N-(4-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4S/c24-19-10-12-20(13-11-19)27-28-21(14-25)23-26-22(15-29-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,15,27H/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDFIAIMIARSL-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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